5-fluoro-2-methyl-4-(piperidin-4-yl)pyrimidine dihydrochloride
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Overview
Description
5-fluoro-2-methyl-4-(piperidin-4-yl)pyrimidine dihydrochloride is a synthetic organic compound that belongs to the class of fluoropyrimidines This compound is characterized by the presence of a fluorine atom at the 5th position, a methyl group at the 2nd position, and a piperidin-4-yl group at the 4th position of the pyrimidine ring The dihydrochloride form indicates that the compound is present as a salt with two molecules of hydrochloric acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-methyl-4-(piperidin-4-yl)pyrimidine dihydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized by reacting 2-chloro-5-fluoropyrimidine with methylamine under basic conditions to introduce the methyl group at the 2nd position.
Introduction of the Piperidin-4-yl Group: The 4th position of the pyrimidine ring is functionalized by reacting the intermediate with piperidine in the presence of a suitable base, such as potassium carbonate (K2CO3), to form the desired product.
Formation of the Dihydrochloride Salt: The final step involves converting the free base form of the compound to its dihydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and purification methods like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-2-methyl-4-(piperidin-4-yl)pyrimidine dihydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 5th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the piperidin-4-yl group.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding pyrimidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic or basic hydrolysis can be carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can modify the functional groups on the piperidin-4-yl moiety.
Scientific Research Applications
5-fluoro-2-methyl-4-(piperidin-4-yl)pyrimidine dihydrochloride has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Chemical Biology: The compound is employed in chemical biology research to probe the mechanisms of biological processes and pathways.
Industrial Applications: It is used as a building block in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 5-fluoro-2-methyl-4-(piperidin-4-yl)pyrimidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom at the 5th position and the piperidin-4-yl group play crucial roles in binding to the active sites of these targets. The compound can inhibit enzyme activity or modulate receptor function by forming stable complexes with these proteins, thereby affecting their biological activity.
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-fluoropyrimidine: A precursor used in the synthesis of various fluoropyrimidine derivatives.
5-fluoro-2-methylpyrimidine: A structurally similar compound lacking the piperidin-4-yl group.
4-(piperidin-4-yl)pyrimidine: A compound similar in structure but without the fluorine and methyl substituents.
Uniqueness
5-fluoro-2-methyl-4-(piperidin-4-yl)pyrimidine dihydrochloride is unique due to the combination of its fluorine, methyl, and piperidin-4-yl substituents, which confer specific chemical and biological properties. This unique structure allows it to interact with a distinct set of molecular targets, making it valuable for various research and industrial applications.
Properties
CAS No. |
2680540-36-5 |
---|---|
Molecular Formula |
C10H16Cl2FN3 |
Molecular Weight |
268.2 |
Purity |
95 |
Origin of Product |
United States |
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